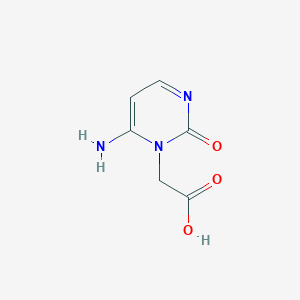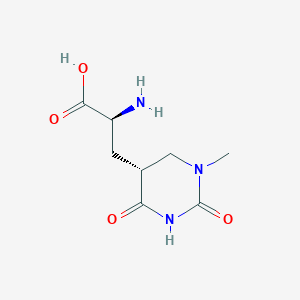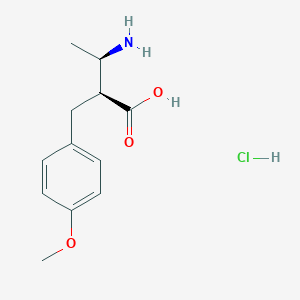
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil is a synthetic nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral therapies. Its unique structure, which includes an iodinated uracil moiety and an oxathiolane ring, contributes to its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil typically involves multiple steps:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring under acidic conditions.
Iodination of Uracil: The uracil moiety is iodinated using iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent.
Coupling Reaction: The iodinated uracil is then coupled with the oxathiolane ring through a glycosylation reaction, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodinated uracil moiety, potentially leading to deiodination.
Substitution: The iodine atom in the uracil ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of uracil derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Deiodinated uracil derivatives.
Substitution: Uracil derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.
Medicine: Investigated for its antiviral properties, particularly against viruses like HIV and hepatitis B.
Mechanism of Action
The mechanism of action of (+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil involves its incorporation into viral DNA by viral polymerases. This incorporation leads to chain termination or mutations, thereby inhibiting viral replication. The compound targets viral enzymes and pathways involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analog with antiviral properties.
Emtricitabine: Similar in structure and function, used in the treatment of HIV.
Zidovudine: An older nucleoside analog with a similar mechanism of action.
Uniqueness
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil is unique due to its iodinated uracil moiety, which enhances its stability and biological activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential efficacy in antiviral therapies.
Properties
CAS No. |
137530-48-4 |
|---|---|
Molecular Formula |
C8H9IN2O4S |
Molecular Weight |
356.14 g/mol |
IUPAC Name |
1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 |
InChI Key |
UYRNPIMGMUUQJL-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)

![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)




![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)



